

# 4-Hydrazino-2-methylpyridine chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Hydrazino-2-methylpyridine

Cat. No.: B011088

[Get Quote](#)

## 4-Hydrazino-2-methylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **4-Hydrazino-2-methylpyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Properties

**4-Hydrazino-2-methylpyridine**, also known as (2-methylpyridin-4-yl)hydrazine, is a heterocyclic organic compound.<sup>[1]</sup> Its structure consists of a pyridine ring substituted with a methyl group at position 2 and a hydrazine group at position 4. The presence of the reactive hydrazine group and the pyridine scaffold makes it a valuable building block in synthetic chemistry.

## Quantitative Data Summary

While experimental data for some physical properties of **4-Hydrazino-2-methylpyridine** are not extensively reported, a summary of its key identifiers and computed properties is presented in the table below.

Property	Value	Source
Molecular Formula	C6H9N3	[1]
Molecular Weight	123.16 g/mol	[1]
IUPAC Name	(2-methyl-4-pyridinyl)hydrazine	[1]
SMILES	<chem>CC1=NC=CC(=C1)NN</chem>	[1]
CAS Number	100518-39-6	[1]
XLogP3 (Computed)	0.3	[1]
Topological Polar Surface Area	50.9 Å <sup>2</sup>	[1]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	1	[2]

Note: Specific experimental data on melting point, boiling point, and solubility for **4-Hydrazino-2-methylpyridine** is limited. For a related compound, 4-methyl-3,5-dinitro-2-(2-phenylhydrazinyl)pyridine, a melting point of 131 °C has been reported.[3] Generally, methylpyridines are soluble in water and miscible with organic solvents like alcohol and ether. [4][5]

## Experimental Protocols

### Proposed Synthesis of 4-Hydrazino-2-methylpyridine

A common method for the synthesis of hydrazinopyridines involves the nucleophilic substitution of a halo-pyridine with hydrazine hydrate.[6][7] The following is a proposed experimental protocol for the synthesis of **4-Hydrazino-2-methylpyridine** based on procedures for similar compounds.

Reaction: 4-Chloro-2-methylpyridine + Hydrazine Hydrate → **4-Hydrazino-2-methylpyridine** + HCl

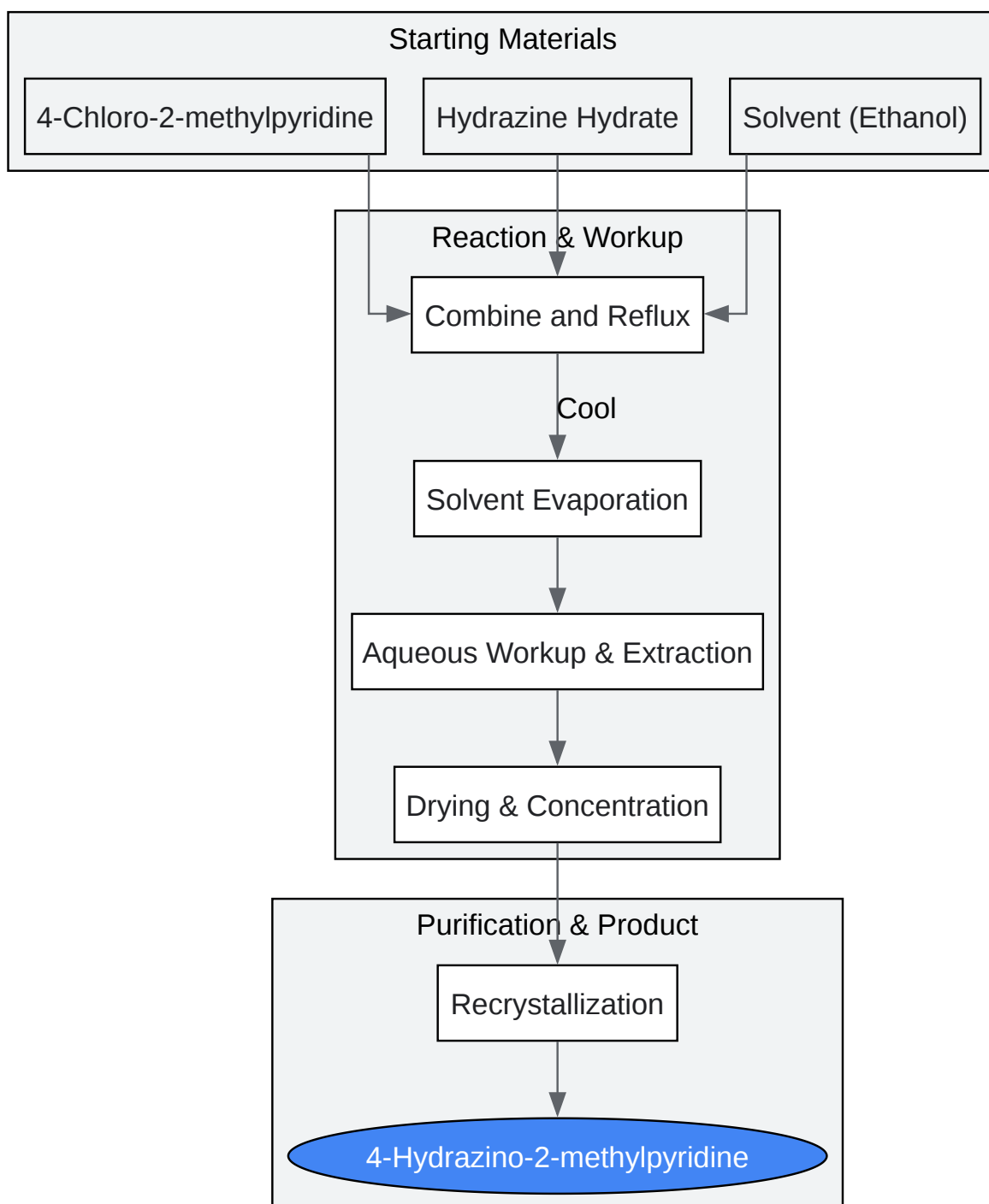
#### Materials:

- 4-Chloro-2-methylpyridine
- Hydrazine hydrate (80-99%)
- Ethanol or Ethylene glycol monoethyl ether
- Ethyl acetate
- Water (deionized)
- Anhydrous sodium sulfate

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methylpyridine (1 equivalent) in ethanol or ethylene glycol monoethyl ether.[\[6\]](#)
- Slowly add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.[\[6\]](#) The reaction can be mildly exothermic.
- Heat the reaction mixture to reflux (an oil bath temperature of ~150°C may be required if using ethylene glycol monoethyl ether) and maintain stirring for 16-24 hours.[\[6\]](#)
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.[\[6\]](#)
- Dissolve the resulting residue in water and extract the product with ethyl acetate (3 x volumes).[\[6\]](#)
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[6\]](#)

- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/petrol mixture).[3]



[Click to download full resolution via product page](#)

Proposed synthesis workflow for **4-Hydrazino-2-methylpyridine**.

## Spectroscopic and Structural Analysis

While specific experimental spectra for **4-Hydrazino-2-methylpyridine** are not readily available, its structural features allow for the prediction of its key spectroscopic characteristics based on data from its isomers and related compounds.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show signals corresponding to the methyl protons and the aromatic protons on the pyridine ring, as well as the protons of the hydrazine group.

- Methyl Protons (-CH<sub>3</sub>): A singlet is expected around δ 2.2-2.5 ppm.[6]
- Aromatic Protons (Pyridine Ring): Three signals are expected in the aromatic region (δ 6.0-8.5 ppm). The proton at C5 (adjacent to the hydrazine group) would likely appear as a doublet. The proton at C3 would be a singlet or a narrowly split doublet, and the proton at C6 (adjacent to the nitrogen) would be a doublet at the most downfield position.[6]
- Hydrazine Protons (-NH-NH<sub>2</sub>): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary depending on the solvent and concentration.[6]

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

- Methyl Carbon (-CH<sub>3</sub>): Expected around δ 20-25 ppm.
- Aromatic Carbons: The pyridine ring carbons are expected in the range of δ 110-160 ppm. The carbon attached to the hydrazine group (C4) and the carbon adjacent to the nitrogen atom (C2 and C6) will have characteristic chemical shifts.

### Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the pyridine ring and the hydrazine group.

- **N-H Stretching:** The hydrazine group should exhibit N-H stretching vibrations in the region of 3200-3400  $\text{cm}^{-1}$ .
- **C=N and C=C Stretching:** Vibrations associated with the pyridine ring are expected in the 1400-1600  $\text{cm}^{-1}$  region.
- **C-H Stretching:** Aromatic C-H stretching will appear just above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretching from the methyl group will be just below 3000  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ( $M^+$ ) would be expected at  $m/z = 123$ . For the isomer 2-hydrazino-4-methylpyridine, an ESI positive ion mode analysis showed a  $[M+H]^+$  peak at  $m/z = 124$ .<sup>[6]</sup> Fragmentation patterns would likely involve the loss of ammonia ( $\text{NH}_3$ ) or the cleavage of the N-N bond.

## Reactivity and Potential Applications

The chemical reactivity of **4-Hydrazino-2-methylpyridine** is dominated by the hydrazine moiety, making it a versatile intermediate in organic synthesis.

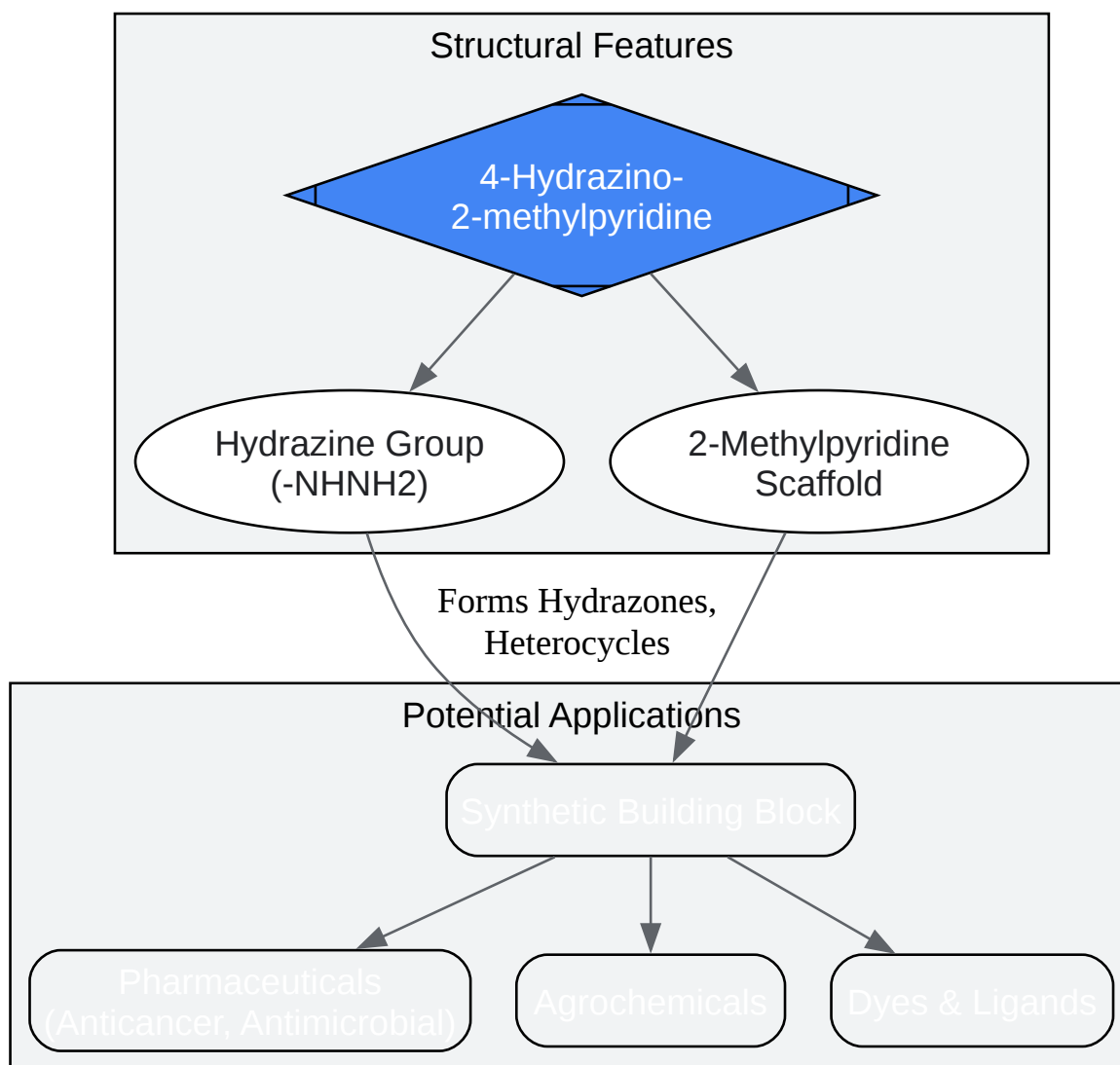
## Chemical Reactivity

- **Formation of Hydrazones:** The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reactivity is fundamental to its use as a derivatizing agent and in the synthesis of more complex molecules.<sup>[8][9]</sup>
- **Synthesis of Heterocycles:** Hydrazides and their derivatives are key precursors for synthesizing a variety of heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles.<sup>[10]</sup>
- **Formation of Diazonium Salts:** The hydrazine group can be converted into diazonium salts, which are valuable intermediates in organic synthesis.<sup>[11]</sup>

## Potential Biological and Industrial Applications

Hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities.[9][10] While specific studies on **4-Hydrazino-2-methylpyridine** are limited, its structural motifs suggest potential applications in several areas:

- **Medicinal Chemistry:** Related hydrazide and hydrazone compounds have shown potential as antitumor, antimicrobial, antifungal, anti-inflammatory, and antituberculosis agents.[3][8][10][12] The pyridine ring is a common scaffold in many pharmaceuticals.
- **Agrochemicals:** Some pyridine derivatives are used as herbicides and plant growth regulators.[11]
- **Material Science:** The compound can be used in the synthesis of azo dyes and as a ligand for the formation of metal-organic frameworks.[3][11]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Hydrazino-2-methylpyridine | C<sub>6</sub>H<sub>9</sub>N<sub>3</sub> | CID 20073663 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Methylpyridine 98 109-06-8 [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2-hydrazino-4-methylpyridine | 4931-00-4 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy 2-Hydrazino-4-methylpyridine hydrochloride | 117879-50-2 [smolecule.com]
- 12. Exploration of pyrazole-based pyridine-4-carbohydrazone derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydrazino-2-methylpyridine chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011088#4-hydrazino-2-methylpyridine-chemical-properties-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)